N-(3-pyridinylmethyl)-1-naphthalenamine oxalate
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Overview
Description
“N-(3-pyridinylmethyl)-1-naphthalenamine oxalate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . It also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and pyridine) and an amine group. The exact structure would depend on the specific locations of these functional groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the aromatic rings and the amine group. The pyridine ring might undergo electrophilic substitution reactions, while the amine group could participate in various reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its stability and the polarity of the molecule. The amine group could make the compound basic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxalic acid;N-(pyridin-3-ylmethyl)naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.C2H2O4/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;3-1(4)2(5)6/h1-11,18H,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFYGNHOWWGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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